molecular formula C23H22O3 B8629032 2-Hydroxy-3,5-bis[(4-methylphenyl)methyl]benzoic acid CAS No. 117028-71-4

2-Hydroxy-3,5-bis[(4-methylphenyl)methyl]benzoic acid

Cat. No. B8629032
M. Wt: 346.4 g/mol
InChI Key: BHAOXENNAYWPDX-UHFFFAOYSA-N
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Patent
US04997874

Procedure details

A glass-made reactor was charged with 6.9 g (0.02 mole) of 3,5-di(4-methylbenzyl)salicylic acid, 50 ml of isopropyl ether and as a catalyst, 2.7 g of anhydrous aluminum chloride. The resultant mixture was maintained at 50° C. under stirring. At the same temperature, 7.6 g (0.06 mole) of benzyl chloride was added dropwise over 8 hours to conduct a reaction. After completion of the dropwise addition, the reaction mixture was aged for 2 hours at the same temperature and was then poured into a dilute aqueous solution of hydrochloric acid. The resultant mixture was allowed to separate into layers. The solvent was then distilled out to obtain 12.0 g of a reddish brown resin. The weight average molecular weight of the thus-obtained resin was 1250, while its softening point was 65° C.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1C=CC(C[C:7]2[CH:15]=[C:14](CC3C=CC(C)=CC=3)[CH:13]=[C:9]([C:10]([OH:12])=[O:11])[C:8]=2[OH:24])=CC=1.[Cl-].[Al+3].[Cl-].[Cl-].C(Cl)C1C=CC=CC=1.Cl>C(OC(C)C)(C)C>[C:10]([OH:12])(=[O:11])[C:9]1[C:8](=[CH:7][CH:15]=[CH:14][CH:13]=1)[OH:24] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
CC1=CC=C(CC2=C(C(C(=O)O)=CC(=C2)CC2=CC=C(C=C2)C)O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
7.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
to separate into layers
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled out

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 434.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.